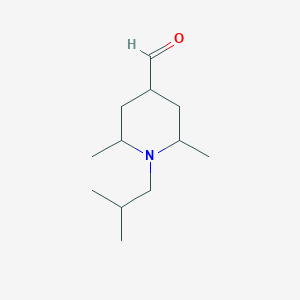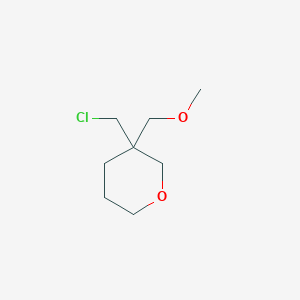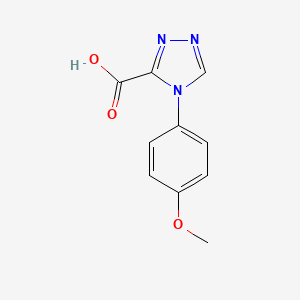
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid is a chemical compound that features a piperazine ring and a piperidine ring, both of which are common structures in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the piperazine or piperidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound shares a similar structure but includes a tert-butyl ester group.
Ethyl 1-piperazinecarboxylate: Another similar compound with an ethyl ester group.
Uniqueness: 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid is unique due to its specific combination of piperazine and piperidine rings, which can confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C11H19N3O3 |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c15-10(16)9-1-5-13(6-2-9)11(17)14-7-3-12-4-8-14/h9,12H,1-8H2,(H,15,16) |
InChI-Schlüssel |
UAQHAHZPESLMQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)C(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



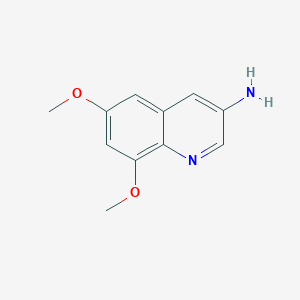
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine](/img/structure/B13194246.png)
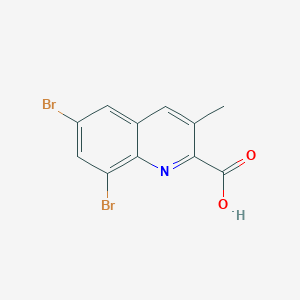
![tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate](/img/structure/B13194262.png)

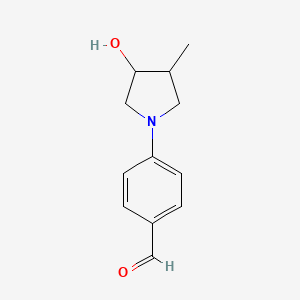

![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13194298.png)


